molecular formula C13H16N2O3 B8402701 1-((3-Benzylureido)methyl)cyclopropanecarboxylic acid

1-((3-Benzylureido)methyl)cyclopropanecarboxylic acid

Cat. No.: B8402701
M. Wt: 248.28 g/mol
InChI Key: ZTUAVSWUBXBRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Benzylureido)methyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-[(benzylcarbamoylamino)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c16-11(17)13(6-7-13)9-15-12(18)14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)(H2,14,15,18)

InChI Key

ZTUAVSWUBXBRNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of ethyl 1-((3-benzylureido)methyl)cyclopropanecarboxylate (Compound V-3)(1.6 g, 5.8 mmol) in tetrahydrofuran/methanol/water (2:3:1, 20 ml), lithium hydroxide monohydrate (487 mg, 11.6 mmol) was added and the mixture was stirred at room temperature for 3 hr. The reaction mixture was diluted with water (25 ml) and washed with ether (25 ml). The aqueous layer was acidified with 10%-citric acid (15 ml) and extracted with chloroform (30 ml). The organic layer was washed with brine (25 ml) and dried over magnesium sulfate and then filtered. The filtrate was concentrated in vacuo to obtain the title compound (1.08 g, 77%).
Name
ethyl 1-((3-benzylureido)methyl)cyclopropanecarboxylate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
487 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
77%

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